4-(4-chlorophenyl)-N,1-diphenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide
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Overview
Description
4-(4-chlorophenyl)-N,1-diphenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide is a complex organic compound that belongs to the class of triazacyclopenta[cd]azulenes This compound is characterized by its unique structure, which includes a chlorophenyl group, a diphenyl group, and a triazacyclopenta[cd]azulene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N,1-diphenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between fulvenallenyl and propargyl radicals in a molecular beam can lead to the formation of azulene derivatives . This method involves the use of vacuum ultraviolet photoionization mass spectrometry to monitor the reaction progress.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-N,1-diphenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
4-(4-chlorophenyl)-N,1-diphenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronic devices.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can inhibit the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, key mediators of inflammation . This inhibition can lead to anti-inflammatory effects, making the compound a potential candidate for treating inflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
Guaiazulene: Another azulene derivative with anti-inflammatory properties.
Chamazulene: Known for its anti-inflammatory and antioxidant activities.
Uniqueness
4-(4-chlorophenyl)-N,1-diphenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide is unique due to its specific structural features, such as the presence of a chlorophenyl group and a triazacyclopenta[cd]azulene core
Properties
Molecular Formula |
C28H23ClN4O |
---|---|
Molecular Weight |
467.0 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-N,2-diphenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide |
InChI |
InChI=1S/C28H23ClN4O/c29-21-16-14-19(15-17-21)24-23-13-7-8-18-32-26(20-9-3-1-4-10-20)31-33(28(23)32)25(24)27(34)30-22-11-5-2-6-12-22/h1-6,9-12,14-17H,7-8,13,18H2,(H,30,34) |
InChI Key |
ADZDMLIQAGUXGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C3=C(C1)C(=C(N3N=C2C4=CC=CC=C4)C(=O)NC5=CC=CC=C5)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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